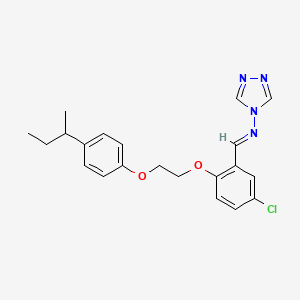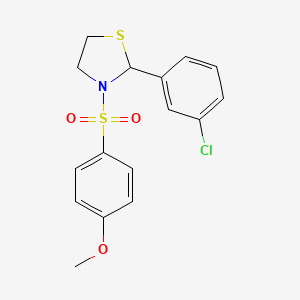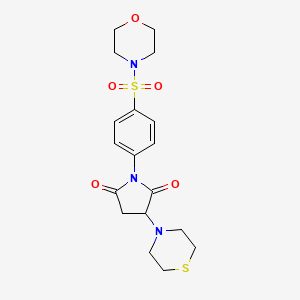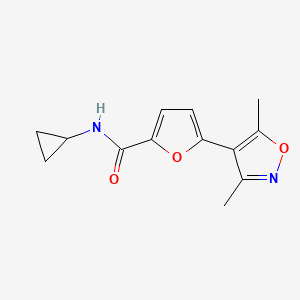![molecular formula C16H19N3O4 B3900847 4-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde](/img/structure/B3900847.png)
4-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde
Descripción general
Descripción
4-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring, a pyrrolidinone moiety, and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde typically involves multiple steps, starting with the preparation of the pyrrolidinone and piperazine intermediates. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: This can be achieved by reacting 4-methoxyphenylacetic acid with an appropriate amine under dehydrating conditions to form the pyrrolidinone ring.
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reaction: The pyrrolidinone and piperazine intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylic acid.
Reduction: 4-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, positioning the functional groups in a way that allows for optimal interaction with the target. This can lead to inhibition or activation of the target, resulting in the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the pyrrolidinone ring.
4-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.
Uniqueness
4-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde is unique due to the presence of both the pyrrolidinone and piperazine rings, as well as the aldehyde functional group. This combination of structural features allows for a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-23-13-4-2-12(3-5-13)19-15(21)10-14(16(19)22)18-8-6-17(11-20)7-9-18/h2-5,11,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHRLUYHCHGSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3900769.png)
![4-[5-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3900774.png)


![(5E)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3900787.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3900796.png)
![(E)-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B3900805.png)
![2-methoxy-3-{[4-(4-propyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3900825.png)
![N1-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE](/img/structure/B3900826.png)
![3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3900832.png)
![4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE](/img/structure/B3900840.png)
![1-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B3900846.png)
